2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound characterized by the presence of a bromophenoxy group, a morpholine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
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Formation of the Bromophenoxy Intermediate: : The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
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Etherification: : The 4-bromophenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(4-bromophenoxy)acetic acid.
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Amidation: : The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine. This amidation reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
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Substitution: : The bromine atom in the bromophenoxy group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine and thiophene rings suggests potential interactions with various biological pathways, although detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure with a fluorine atom instead of bromine.
2-(4-methylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, potentially leading to different biological and chemical properties.
Properties
Molecular Formula |
C18H21BrN2O3S |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C18H21BrN2O3S/c19-14-3-5-15(6-4-14)24-13-18(22)20-12-16(17-2-1-11-25-17)21-7-9-23-10-8-21/h1-6,11,16H,7-10,12-13H2,(H,20,22) |
InChI Key |
BETQLTGYGZCGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CS3 |
Origin of Product |
United States |
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